2-(4-(Indolin-5-yl)phenyl)acetic acid
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Overview
Description
2-(4-(Indolin-5-yl)phenyl)acetic acid is an organic compound that features an indole moiety fused to a phenylacetic acid structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Indolin-5-yl)phenyl)acetic acid typically involves the formation of the indole ring followed by its functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole can then be further functionalized to introduce the phenylacetic acid moiety.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, modern techniques such as flow chemistry and continuous processing are employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Indolin-5-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are commonly employed.
Major Products
The major products formed from these reactions include oxindole derivatives, indoline derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-(Indolin-5-yl)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-(Indolin-5-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including anti-inflammatory and anticancer activities . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2-Phenylindole: Another indole derivative with distinct chemical properties and applications.
Uniqueness
2-(4-(Indolin-5-yl)phenyl)acetic acid is unique due to its specific structural arrangement, which combines the indole ring with a phenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H15NO2 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-[4-(2,3-dihydro-1H-indol-5-yl)phenyl]acetic acid |
InChI |
InChI=1S/C16H15NO2/c18-16(19)9-11-1-3-12(4-2-11)13-5-6-15-14(10-13)7-8-17-15/h1-6,10,17H,7-9H2,(H,18,19) |
InChI Key |
SYMPIFVBWMJLEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
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